molecular formula C24H27N5OS B2524050 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide CAS No. 1421584-24-8

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Cat. No.: B2524050
CAS No.: 1421584-24-8
M. Wt: 433.57
InChI Key: PBLWVQUBHPWYCU-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrimidine core, a benzylpiperazine group, and a propanamide linker with a phenylthio moiety. The benzylpiperazine fragment is a common feature in compounds that interact with the central nervous system . The propanamide group is a privileged structure in drug discovery, found in ligands for various targets, including sigma receptors and the mu-opioid receptor (MOR), and is associated with analgesic properties . The distinct phenylthio ether group may influence the compound's lipophilicity and metabolic stability. This combination of structural features makes it a valuable chemical tool for researchers investigating new ligands for neurological targets, exploring structure-activity relationships (SAR), or developing novel therapeutic agents for conditions like neuropathic pain . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c30-24(11-16-31-21-9-5-2-6-10-21)27-22-17-23(26-19-25-22)29-14-12-28(13-15-29)18-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLWVQUBHPWYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with benzylpiperazine under basic conditions.

    Attachment of the Phenylthio Group: The phenylthio group is attached through a thiolation reaction, where a thiol derivative reacts with the pyrimidine core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The phenylthio group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
  • **N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Uniqueness

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H27N5OS
  • Molecular Weight : 433.6 g/mol
  • CAS Number : 1421584-24-8

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Pyrimidine Core : Achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
  • Introduction of the Benzylpiperazine Moiety : This is done via nucleophilic substitution under basic conditions.
  • Attachment of the Phenylthio Group : Accomplished through a thiolation reaction with a thiol derivative and a suitable catalyst.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example, related compounds have shown efficacy in various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice. These findings suggest potential use in treating epilepsy .

The biological activity may be attributed to the compound's ability to modulate neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. This modulation can lead to enhanced seizure control and neuroprotective effects.

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of related compounds, it was found that certain derivatives demonstrated potent protection against seizures induced by PTZ. The study utilized various animal models to assess efficacy across different types of seizures, revealing promising results for potential clinical applications .

Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetics and safety profile of similar compounds. In vitro studies showed favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating good permeability and metabolic stability without significant hepatotoxicity at therapeutic concentrations .

Data Tables

PropertyValue
Molecular FormulaC24H27N5OS
Molecular Weight433.6 g/mol
CAS Number1421584-24-8
Anticonvulsant ActivityPositive in MES and PTZ tests
Safety ProfileNo hepatotoxicity observed

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